5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
CAS No.: 918826-35-4
Cat. No.: VC16932414
Molecular Formula: C7H10INO2
Molecular Weight: 267.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918826-35-4 |
|---|---|
| Molecular Formula | C7H10INO2 |
| Molecular Weight | 267.06 g/mol |
| IUPAC Name | 5-(iodomethyl)-3-prop-2-enyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C7H10INO2/c1-2-3-9-5-6(4-8)11-7(9)10/h2,6H,1,3-5H2 |
| Standard InChI Key | UIRABYAAGFGVMM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1CC(OC1=O)CI |
Introduction
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is a synthetic organic compound classified within the oxazolidinone family. This compound is notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 267.06 g/mol .
Synthesis and Reactions
The synthesis of 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one involves several steps that typically include the formation of the oxazolidinone ring followed by the introduction of the iodomethyl and prop-2-en-1-yl groups. Specific synthetic routes have been documented in various studies, emphasizing the need for careful control of reaction conditions to achieve optimal yields and purity.
Pharmacological Potential
Research indicates that compounds within the oxazolidinone class, including 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one, exhibit a range of biological activities:
-
Antimicrobial Activity: Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria.
-
Potential as PDE Inhibitors: Some studies suggest that derivatives of oxazolidinones may serve as phosphodiesterase inhibitors, which could have implications in treating erectile dysfunction and other conditions related to vascular function .
Research Findings
Recent studies have explored the pharmacokinetic properties of similar compounds, utilizing models to predict oral bioavailability and efficacy in human subjects. The findings underscore the importance of structural modifications in enhancing therapeutic outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume